The primary application of Octadecyl 3-(3,5-di-tert-Butyl-4-hydroxyphenyl)propionate, also known as Irganox 1076 (I-76), in scientific research lies in its antioxidant properties. It is a phenolic antioxidant, meaning it possesses a hydroxyl group (OH) attached to an aromatic ring, allowing it to scavenge free radicals and prevent the oxidation of other molecules. This property makes it valuable for stabilizing polymers such as polyvinyl chloride (PVC) and olefin polymers [, ]. Oxidation can degrade polymers by causing chain scission and loss of mechanical properties. I-76 acts by capturing free radicals before they can damage the polymer chains, thus extending the material's lifespan [].
Due to its antioxidant properties and established safety profile, I-76 has been evaluated for use in food contact applications. Research has been conducted to assess its migration levels from plastic materials into food simulants, ensuring consumer safety []. Additionally, safety assessments have been performed by regulatory bodies like the US Food and Drug Administration (FDA) to determine the safe usage levels of I-76 in food packaging [].
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, also known by trade names like Irganox 1076 (BASF) and Anox PP18 (SI Group), is a widely used hindered phenolic antioxidant []. Hindered phenolics are a class of organic compounds known for their ability to prevent the degradation of polymers by scavenging free radicals []. The development of these stabilizers has been crucial for enhancing the longevity and performance of various plastic materials.
The significance of this compound lies in its role as a polymer stabilizer, particularly in commodity plastics like polyethylenes and polypropylenes. Its use extends to food contact materials as it is approved for use in plastic food packaging by regulatory bodies in the EU and US.
The molecule consists of three main parts:
The key feature of the molecule is the combination of the bulky hydrophobic tail and the hindered phenolic antioxidant moiety. This structure allows the compound to efficiently partition within the polymer matrix while offering excellent free radical scavenging ability [].
The primary function of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate lies in its ability to scavenge free radicals formed during polymer degradation caused by heat, light, or oxygen exposure []. These free radicals can initiate chain reactions that lead to polymer breakdown and loss of material properties. The hindered phenolic group in the molecule donates a hydrogen atom to the free radical, forming a relatively stable phenoxy radical and terminating the propagation of the chain reaction [].
While the overall toxicity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is considered low, some potential hazards exist:
Irritant